![molecular formula C8H5BrClN3 B13661817 7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B13661817.png)
7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a pyridopyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridopyrimidine Core: The initial step involves the construction of the pyridopyrimidine core through cyclization reactions. For instance, starting with 2-aminopyridine and reacting it with appropriate reagents to form the pyridopyrimidine scaffold.
Halogenation: The introduction of bromine and chlorine atoms is achieved through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridopyrimidine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminopyridopyrimidines, while coupling reactions can produce biaryl derivatives.
科学研究应用
7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly kinase inhibitors used in cancer therapy.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is employed in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: The compound is used as a probe in chemical biology to study cellular processes and molecular interactions.
作用机制
The mechanism of action of 7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
相似化合物的比较
Similar Compounds
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol: Similar in structure but with a hydroxyl group instead of chlorine.
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Contains a cyclopentyl group and differs in the position of the bromine and chlorine atoms.
7-Bromopyrido[3,2-d]pyrimidin-4-amine: Similar core structure but with an amine group instead of a methyl group.
Uniqueness
7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with potential therapeutic and industrial applications .
属性
分子式 |
C8H5BrClN3 |
|---|---|
分子量 |
258.50 g/mol |
IUPAC 名称 |
7-bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H5BrClN3/c1-4-12-6-2-5(9)3-11-7(6)8(10)13-4/h2-3H,1H3 |
InChI 键 |
DEXRMXBXORAVKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C(=N1)Cl)N=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13661738.png)
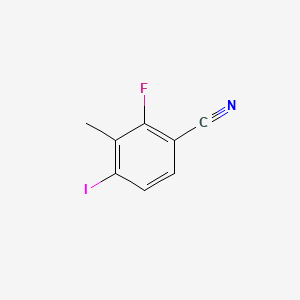
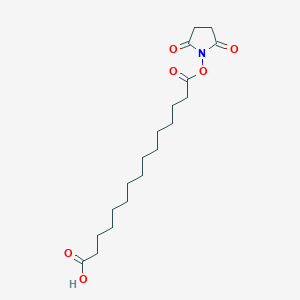
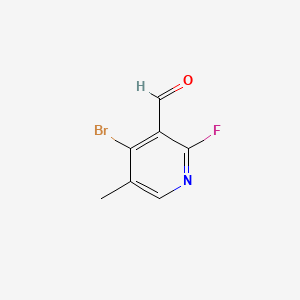
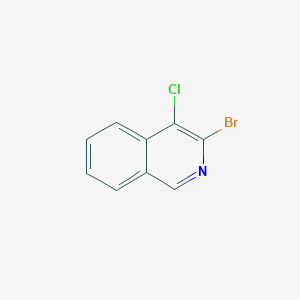
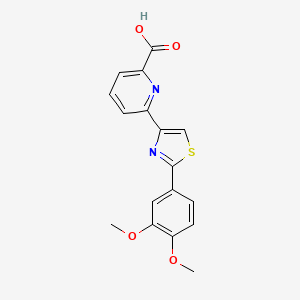
![6-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13661783.png)
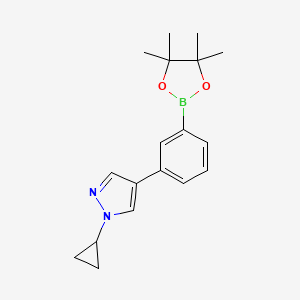
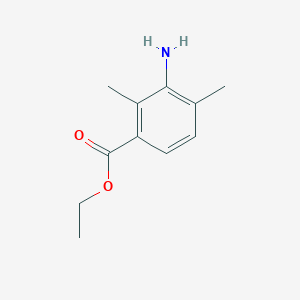
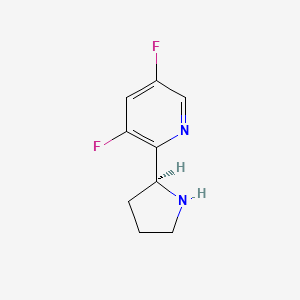
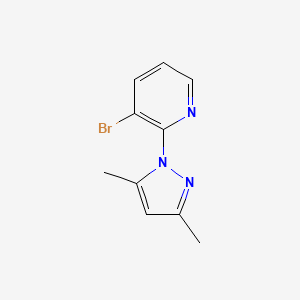
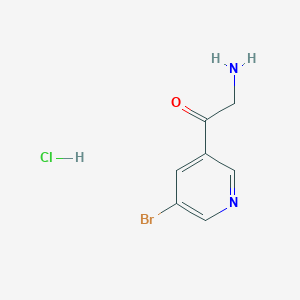
![Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13661837.png)
